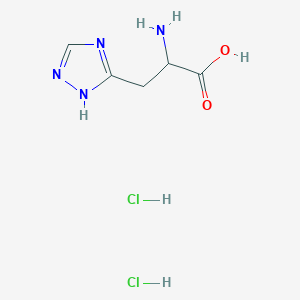
2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride can be achieved through several methods. One common approach involves the intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods typically require specific reaction conditions such as high temperatures and the use of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality .
化学反応の分析
Types of Reactions
2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, aminoguanidine hydrochloride, and various amines. Reaction conditions often involve high temperatures, microwave irradiation, and the use of solvents such as acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aliphatic amines can yield N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
科学的研究の応用
2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of bioactive triazole-fused heterocycles.
Medicine: Explored for its antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of 2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a potent inhibitor of kinases and lysine-specific demethylase 1, which are involved in various cellular processes such as signal transduction and gene expression . The compound’s ability to inhibit these enzymes can lead to the modulation of cellular activities, making it a potential therapeutic agent .
類似化合物との比較
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Explored for its applications in energetic materials.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Used in the synthesis of bioactive triazole-fused heterocycles.
Uniqueness
2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride stands out due to its unique combination of the triazole ring and amino acid moiety, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various bioactive compounds and its potential therapeutic applications make it a compound of significant interest in scientific research .
特性
IUPAC Name |
2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.2ClH/c6-3(5(10)11)1-4-7-2-8-9-4;;/h2-3H,1,6H2,(H,10,11)(H,7,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEQZKDSNCSPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2638800.png)
![2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide](/img/structure/B2638801.png)
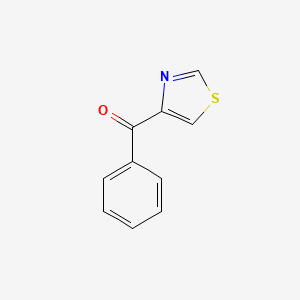
![1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2638804.png)
![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2638807.png)
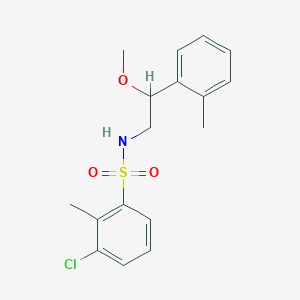
![N-(4-bromophenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2638812.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride](/img/structure/B2638814.png)
![11-Sulfanylphenanthro[9,10-g]pteridin-13-ol](/img/structure/B2638815.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2638816.png)
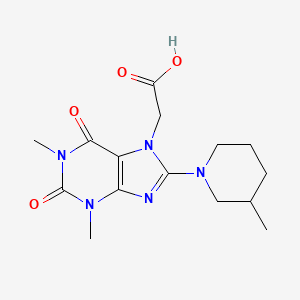
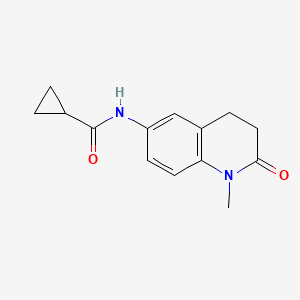

![1-methyl-3-[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]pyridinium iodide](/img/structure/B2638820.png)
